molecular formula C19H22N2O4S B5063943 N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5063943
M. Wt: 374.5 g/mol
InChI Key: GYVZYTCLTRHJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 837, is a compound that has been studied for its potential use in treating type 2 diabetes. This compound is a selective agonist of the G protein-coupled receptor GPR40, which is involved in insulin secretion and glucose homeostasis.

Mechanism of Action

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. When activated by N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837, the GPR40 receptor stimulates the production and release of insulin, which helps to lower blood glucose levels.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, the compound has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. Additionally, N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been shown to improve lipid metabolism, reduce inflammation, and protect against beta cell dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 in lab experiments is that it is a selective agonist of the GPR40 receptor, which allows for targeted activation of this receptor without affecting other signaling pathways. Additionally, the compound has been shown to be effective in animal models of type 2 diabetes, which suggests that it may have potential as a therapeutic agent. However, one limitation of using N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 in lab experiments is that it is a relatively new compound and its long-term safety and efficacy have not yet been fully evaluated.

Future Directions

There are several potential future directions for research on N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837. One area of interest is the development of more potent and selective agonists of the GPR40 receptor, which could lead to the development of more effective therapies for type 2 diabetes. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 in humans. Finally, research is needed to better understand the molecular mechanisms underlying the effects of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 on insulin secretion and glucose homeostasis.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been described in the literature. The compound is typically synthesized using a multi-step process that involves the reaction of various reagents, including allylamine, 2-methoxy-5-methylphenylboronic acid, and phenylsulfonyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been studied extensively for its potential use in treating type 2 diabetes. In preclinical studies, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of the disease. Clinical trials have also been conducted to evaluate the safety and efficacy of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 in humans.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(17-13-15(2)10-11-18(17)25-3)26(23,24)16-8-6-5-7-9-16/h4-11,13H,1,12,14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVZYTCLTRHJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-prop-2-enylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.